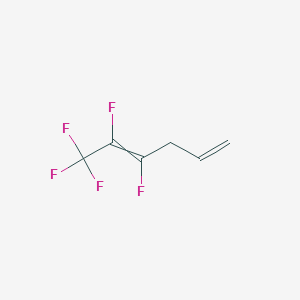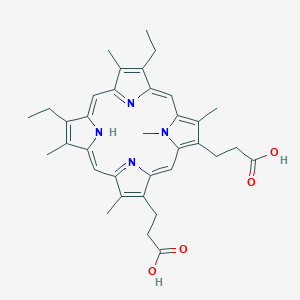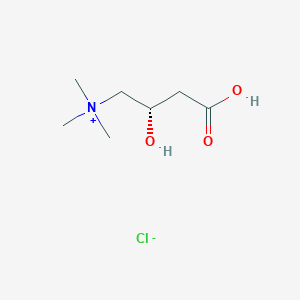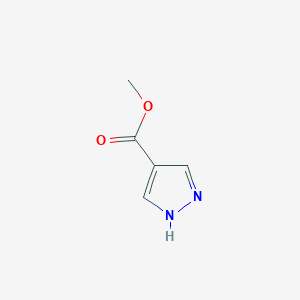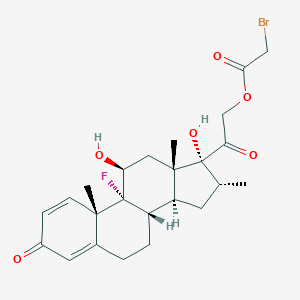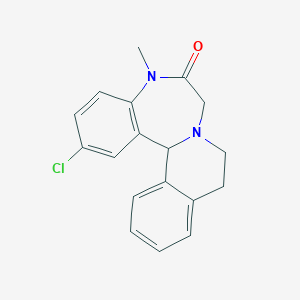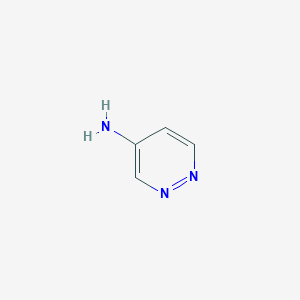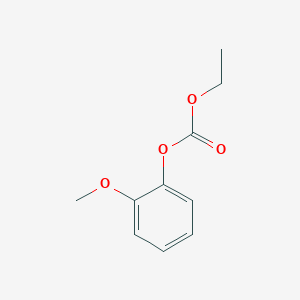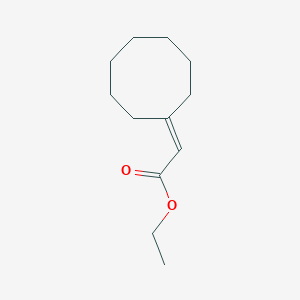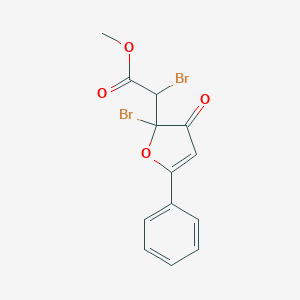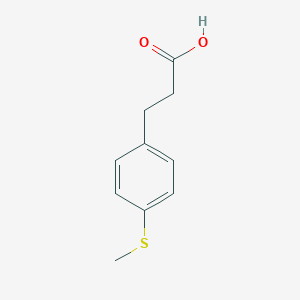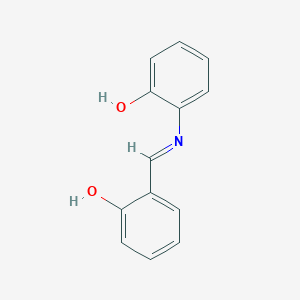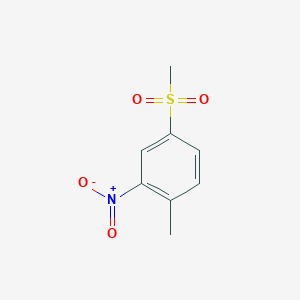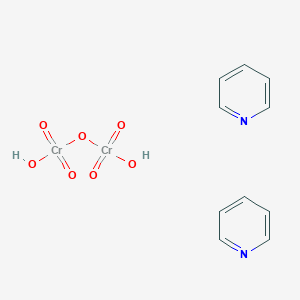![molecular formula C13H10F3NO2S B156674 2-[4-(4-Trifluoromethylthiazol-2-yl)phenyl]propanoic acid CAS No. 132483-45-5](/img/structure/B156674.png)
2-[4-(4-Trifluoromethylthiazol-2-yl)phenyl]propanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[4-(4-Trifluoromethylthiazol-2-yl)phenyl]propanoic acid, also known as TFPT, is a chemical compound that has gained significant attention in the scientific community due to its potential uses in various fields, including medicinal chemistry, biochemistry, and pharmacology.
作用机制
2-[4-(4-Trifluoromethylthiazol-2-yl)phenyl]propanoic acid exerts its pharmacological effects by inhibiting the activity of specific enzymes and proteins involved in cancer growth and inflammation. For example, 2-[4-(4-Trifluoromethylthiazol-2-yl)phenyl]propanoic acid has been shown to inhibit the activity of COX-2, an enzyme involved in the production of inflammatory mediators. Furthermore, 2-[4-(4-Trifluoromethylthiazol-2-yl)phenyl]propanoic acid has been shown to induce apoptosis, or programmed cell death, in cancer cells by targeting specific signaling pathways.
生化和生理效应
2-[4-(4-Trifluoromethylthiazol-2-yl)phenyl]propanoic acid has been shown to have a variety of biochemical and physiological effects, including anti-inflammatory, anti-cancer, and anti-angiogenic properties. Additionally, 2-[4-(4-Trifluoromethylthiazol-2-yl)phenyl]propanoic acid has been shown to modulate the expression of specific genes involved in cancer progression and inflammation.
实验室实验的优点和局限性
One of the main advantages of 2-[4-(4-Trifluoromethylthiazol-2-yl)phenyl]propanoic acid is its high potency and specificity for its target enzymes and proteins. This makes it an ideal compound for use in laboratory experiments investigating the molecular mechanisms of cancer and inflammation. However, one limitation of 2-[4-(4-Trifluoromethylthiazol-2-yl)phenyl]propanoic acid is its low solubility in water, which can make it difficult to administer in vivo.
未来方向
There are many potential future directions for research on 2-[4-(4-Trifluoromethylthiazol-2-yl)phenyl]propanoic acid. One area of interest is the development of novel analogs of 2-[4-(4-Trifluoromethylthiazol-2-yl)phenyl]propanoic acid with improved pharmacological properties, such as increased solubility and bioavailability. Additionally, 2-[4-(4-Trifluoromethylthiazol-2-yl)phenyl]propanoic acid could be investigated for its potential use in combination with other anticancer and anti-inflammatory agents to enhance their therapeutic efficacy. Finally, 2-[4-(4-Trifluoromethylthiazol-2-yl)phenyl]propanoic acid could be explored for its potential use in other areas of medicine, such as neurodegenerative diseases and cardiovascular disorders.
Conclusion:
In conclusion, 2-[4-(4-Trifluoromethylthiazol-2-yl)phenyl]propanoic acid is a promising chemical compound with potential uses in various fields of research, including medicinal chemistry, biochemistry, and pharmacology. Its high potency and specificity for its target enzymes and proteins make it an ideal compound for laboratory experiments investigating the molecular mechanisms of cancer and inflammation. Further research on 2-[4-(4-Trifluoromethylthiazol-2-yl)phenyl]propanoic acid and its analogs could lead to the development of novel therapeutic agents for the treatment of various diseases.
合成方法
The synthesis of 2-[4-(4-Trifluoromethylthiazol-2-yl)phenyl]propanoic acid involves the reaction of 4-(4-Trifluoromethylthiazol-2-yl)aniline with 2-bromo-2-methylpropanoic acid in the presence of a base, such as potassium carbonate. The resulting product is purified through recrystallization to obtain 2-[4-(4-Trifluoromethylthiazol-2-yl)phenyl]propanoic acid in a high yield and purity.
科学研究应用
2-[4-(4-Trifluoromethylthiazol-2-yl)phenyl]propanoic acid has been extensively studied for its potential therapeutic uses, particularly in the treatment of cancer and inflammation. Studies have shown that 2-[4-(4-Trifluoromethylthiazol-2-yl)phenyl]propanoic acid inhibits the growth of cancer cells and reduces inflammation by targeting specific molecular pathways. Additionally, 2-[4-(4-Trifluoromethylthiazol-2-yl)phenyl]propanoic acid has been investigated for its potential use as a diagnostic tool for cancer detection.
属性
CAS 编号 |
132483-45-5 |
|---|---|
产品名称 |
2-[4-(4-Trifluoromethylthiazol-2-yl)phenyl]propanoic acid |
分子式 |
C13H10F3NO2S |
分子量 |
301.29 g/mol |
IUPAC 名称 |
2-[4-[4-(trifluoromethyl)-1,3-thiazol-2-yl]phenyl]propanoic acid |
InChI |
InChI=1S/C13H10F3NO2S/c1-7(12(18)19)8-2-4-9(5-3-8)11-17-10(6-20-11)13(14,15)16/h2-7H,1H3,(H,18,19) |
InChI 键 |
RZGQWNSRTRQUHG-UHFFFAOYSA-N |
SMILES |
CC(C1=CC=C(C=C1)C2=NC(=CS2)C(F)(F)F)C(=O)O |
规范 SMILES |
CC(C1=CC=C(C=C1)C2=NC(=CS2)C(F)(F)F)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



